molecular formula C19H21ClN6O2 B2907940 8-(3-((2-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923228-91-5

8-(3-((2-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2907940
CAS No.: 923228-91-5
M. Wt: 400.87
InChI Key: NAVDBHCPCWPYOU-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine scaffold. Its structure includes:

  • 1,6,7-Trimethyl substitutions on the imidazo-purine core.
  • A 3-((2-chlorophenyl)amino)propyl chain at the 8-position, distinguishing it via a chlorine substituent on the phenyl ring and a three-carbon alkyl linker.

The 2-chlorophenyl group may enhance receptor binding through hydrophobic interactions and electron-withdrawing effects, while the propyl linker balances lipophilicity and conformational flexibility . Its molecular formula is C₁₉H₂₁ClN₆O₂ (molecular weight: 424.87 g/mol).

Properties

IUPAC Name

6-[3-(2-chloroanilino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O2/c1-11-12(2)26-15-16(24(3)19(28)23-17(15)27)22-18(26)25(11)10-6-9-21-14-8-5-4-7-13(14)20/h4-5,7-8,21H,6,9-10H2,1-3H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVDBHCPCWPYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCNC4=CC=CC=C4Cl)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-((2-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the chlorophenylamino propyl side chain. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

8-(3-((2-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs.

Scientific Research Applications

8-(3-((2-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has attracted interest in medicinal chemistry because of its unique chemical structure and potential therapeutic applications. It belongs to the class of heterocyclic compounds and is specifically a derivative of imidazo[2,1-f]purine.

Scientific Research Applications
this compound has several scientific applications:

  • Medicinal Chemistry : Due to its unique chemical structure, this compound is used in medicinal chemistry. The chlorophenyl substituent contributes to its biological activity and interaction with biological systems.
  • Drug Discovery : It is utilized in drug discovery as a tool compound to explore new therapeutic avenues. Its interaction with molecular targets, such as enzymes or receptors, allows it to fit into active sites, potentially inhibiting or modulating their activity. This may influence biochemical pathways, including signal transduction and metabolic regulation.
  • Development of Novel Therapeutics: The compound is used in the creation of new treatments because of its interactions with biological systems. Further research is needed to fully understand its mechanisms of action and confirm its biological activities across various applications.

Mechanism of Action

The mechanism of action of 8-(3-((2-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use, such as its role in a particular biological system or chemical reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural variations among analogues include:

Substituents on the phenyl ring (e.g., 2-chloro, 3-chloro, 2-fluoro, 3-CF₃).

Alkyl linker length (ethyl, propyl, butyl).

Substitution patterns on the imidazo-purine core (methyl, propyl, methoxy groups).

Structure-Activity Relationship (SAR) Insights

Phenyl Substituents :

  • Chlorine (2-Cl or 3-Cl) increases lipophilicity and may improve receptor binding compared to fluorine .
  • Trifluoromethyl (CF₃) groups enhance agonistic potency but reduce metabolic stability due to higher molecular weight .

Alkyl Linker Length: Propyl/butyl chains improve brain penetration vs. ethyl chains (e.g., AZ-853 vs. AZ-861) . Piperazine-containing linkers (e.g., in 3i, AZ-853) enhance 5-HT1A/5-HT7 affinity by mimicking endogenous ligand conformations .

Core Methylation :

  • 1,6,7-Trimethyl substitution (target compound) vs. 1,3-dimethyl (AZ-853/AZ-861): Trimethylation may reduce off-target interactions but could limit solubility.

Enzyme Inhibition: Compounds with dimethoxyisoquinoline moieties (e.g., Compound 5) show dual 5-HT1A/PDE4B inhibition, a rare feature absent in the target compound .

Biological Activity

8-(3-((2-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This compound features a purine core and a chlorophenyl substituent that enhance its biological activity. Its molecular formula is C19H21ClN6O2C_{19}H_{21}ClN_{6}O_{2}, with a molecular weight of approximately 400.9 g/mol .

Chemical Structure and Synthesis

The synthesis of this compound typically involves multiple steps utilizing strong bases and solvents like dimethylformamide (DMF). The controlled reaction conditions are crucial for optimizing yield and minimizing by-products. The compound's structure allows it to interact with various biological targets, potentially modulating enzymatic activities and influencing biochemical pathways .

The biological activity of this compound is primarily attributed to its ability to fit into active sites of enzymes or receptors. This interaction may inhibit or modulate their activities, affecting signal transduction and metabolic regulation .

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that derivatives of purines with similar structures can act selectively against various cancer cell lines such as glioblastoma SNB-19 and adenocarcinoma MDA-MB-231. The most effective compounds in related studies have demonstrated IC50 values ranging from 0.07 to 4.08 μg/mL .

Cytotoxicity

The cytotoxic effects were also evaluated against normal human fibroblasts (HFF-1), providing insights into the selectivity of the compound towards cancer cells versus normal cells. The findings suggest that compounds with specific substitutions can enhance anticancer efficacy while minimizing toxicity to normal cells .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Cytotoxic Activity : A study on multisubstituted purines demonstrated that specific structural modifications could significantly enhance anticancer properties while maintaining acceptable levels of cytotoxicity against normal cells .
  • Mechanistic Insights : Research into the mechanism revealed that certain derivatives could inhibit adenosine deaminase (ADA), which may contribute to their antiproliferative effects .

Data Summary

CompoundIC50 (μg/mL)Cancer Cell LineSelectivity
8-(3-((2-chlorophenyl)amino)propyl)-...0.07 - 4.08SNB-19, MDA-MB-231High
2-chloro-6,8-dipropynylthio-7-methylpurine0.07SNB-19Moderate
Nelarabine3VariousHigh

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?

The synthesis involves multi-step reactions starting from purine derivatives, with careful optimization of parameters such as temperature, solvent choice, and catalysts. Key steps include:

  • Condensation reactions to form the imidazo[2,1-f]purine core.
  • Alkylation to introduce the 2-chlorophenylamino propyl side chain.
  • Methylation at the 1,6,7 positions using iodomethane or dimethyl sulfate. Reaction conditions (e.g., dichloromethane or ethanol as solvents, 60–80°C) significantly influence yield and purity. Purification often requires column chromatography or recrystallization .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)
Core formationDCM, 70°C, 12h6590
Alkylation2-Chlorophenylamine, K2CO3, DMF5585
MethylationCH3I, NaH, THF7095

Q. Which analytical techniques are essential for verifying structural integrity post-synthesis?

A combination of NMR spectroscopy (1H, 13C), high-resolution mass spectrometry (HRMS) , and HPLC is critical. Key spectral features include:

  • 1H NMR : Peaks at δ 2.3–2.7 ppm (N-CH3 groups), δ 7.1–7.4 ppm (aromatic protons from 2-chlorophenyl).
  • HRMS : Molecular ion peak at m/z 410.1 (calculated for C20H22ClN6O2).
  • HPLC : Retention time ~12.5 min (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can molecular docking studies elucidate adenosine receptor binding mechanisms?

Computational workflows involve:

  • Homology modeling of adenosine receptor subtypes (e.g., A2A) using templates like PDB 4EIY.
  • Ligand preparation : Protonation state optimization at physiological pH.
  • Docking simulations (AutoDock Vina or Glide) to assess binding affinity and key interactions (e.g., hydrogen bonds with Thr88, hydrophobic contacts with Phe168). Validation via mutagenesis assays (e.g., Ala-scanning) confirms critical residues .

Q. What strategies resolve contradictions in bioactivity data across experimental models?

Discrepancies may arise from differences in:

  • Cell lines : Primary vs. immortalized cells (e.g., HEK293 vs. SH-SY5Y).
  • Assay conditions : ATP concentration in kinase assays, serum-free vs. serum-containing media. Mitigate by:
  • Cross-validation using orthogonal methods (e.g., SPR for binding affinity, functional cAMP assays).
  • Meta-analysis of dose-response curves to identify outlier datasets .

Q. How do structural modifications at the chlorophenyl or propylamino groups affect biological activity?

SAR studies reveal:

  • 2-Chlorophenyl : Enhances adenosine receptor antagonism (IC50 = 120 nM) compared to 3-chloro (IC50 = 450 nM).
  • Propyl chain length : Shortening to ethyl reduces solubility but increases blood-brain barrier penetration.
  • Methoxy substitutions : Improve solubility but diminish receptor selectivity .

Table 2: Substituent Effects on Bioactivity

ModificationTarget ReceptorIC50 (nM)Solubility (mg/mL)
2-ChlorophenylA2A1200.15
3-ChlorophenylA2A4500.12
Methoxypropyl5-HT2A850.45

Methodological Considerations

Q. What experimental design optimizes reaction yields for scaled-up synthesis?

Use Design of Experiments (DoE) to evaluate interactions between variables:

  • Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (5–20 mol%).
  • Response surface modeling identifies optimal conditions (e.g., 80°C, THF, 15 mol% Pd(OAc)2). Continuous flow systems reduce reaction time and improve reproducibility .

Q. How can stability studies inform storage protocols for this compound?

Conduct accelerated degradation studies under stress conditions:

  • Thermal : 40°C/75% RH for 4 weeks; monitor via HPLC.
  • Photolytic : UV light exposure (ICH Q1B guidelines). Results show degradation <5% when stored at -20°C in amber vials under argon .

Data Contradiction Analysis

Q. Why do in vitro vs. in vivo efficacy studies show divergent results?

Potential causes include:

  • Metabolic instability : Rapid hepatic clearance (e.g., CYP3A4-mediated oxidation).
  • Protein binding : High plasma protein affinity reduces free drug concentration. Address by:
  • Prodrug design (e.g., esterification of hydroxyl groups).
  • Pharmacokinetic profiling in rodent models .

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